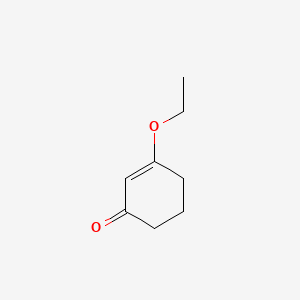

3-Ethoxy-2-cyclohexen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCFJPLIRVYENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201326 | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-87-5 | |

| Record name | 3-Ethoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-2-cyclohexen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxycyclohex-2-ene-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxy-2-cyclohexenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV46J47XJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethoxy-2-cyclohexen-1-one CAS number 5323-87-5

An In-depth Technical Guide to 3-Ethoxy-2-cyclohexen-1-one (CAS: 5323-87-5)

This technical guide provides a comprehensive overview of this compound, a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Physicochemical Properties

This compound is a cyclic enol ether that serves as a valuable building block in the synthesis of more complex molecules. Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 5323-87-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][4] |

| Molecular Weight | 140.18 g/mol | [1][3] |

| Appearance | Clear colorless to pale yellow or peach crystalline powder/liquid | [4] |

| Boiling Point | 76-78 °C at 1 mmHg | [3][5] |

| Density | 0.963 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.504 | [3] |

| Solubility | Slightly soluble in water | [5][6] |

| Storage Temperature | 2-8°C | [3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound and Related Analogs

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | For the related compound 3-ethoxy-6-methyl-2-cyclohexen-1-one: δ: 1.16 (d, 3 H, J = 7), 1.36 (t, 3 H, J = 6), 1.6–2.6 (m, 5 H), 3.92 (q, 2 H, J = 6), 5.32 (s, 1 H). | [7] |

| ¹³C NMR (CDCl₃) | For the related compound 3-ethoxy-2-methyl-2-cyclohexen-1-one: δ : 7.4, 15.4, 21.1, 25.4, 36.4, 63.5, 115.1, 171.4, 198.9. | [8] |

| Infrared (IR) | The NIST WebBook provides a reference spectrum showing characteristic peaks for the enone and ether functionalities. Key absorptions are expected for C=O (conjugated ketone) and C=C-O-C (enol ether) groups. | [9] |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum, with a molecular ion peak corresponding to its molecular weight. | [1] |

| UV Spectroscopy | An ethanol (B145695) solution of the product shows a maximum absorption at 250 mμ (ε = 17,200). | [10] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from 1,3-cyclohexanedione (B196179) (dihydroresorcinol). A detailed experimental protocol is provided below, based on the procedure from Organic Syntheses.

Synthesis of this compound

This procedure involves the acid-catalyzed reaction of dihydroresorcinol with ethanol in benzene, with azeotropic removal of water to drive the reaction to completion.[10]

Experimental Protocol:

-

Reaction Setup: In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.

-

Azeotropic Distillation: Heat the mixture to boiling. Remove the benzene-ethanol-water azeotrope via the distillation head at a rate of approximately 100 ml per hour.

-

Reaction Monitoring: Continue the distillation for 6-8 hours, or until the temperature of the distilling vapor reaches 78°C, indicating the removal of the ternary azeotrope.[10]

-

Workup: Stop the distillation and allow the solution to cool. Wash the residual solution with four 100-ml portions of 10% aqueous sodium hydroxide (B78521) saturated with sodium chloride.

-

Purification: Wash the resulting organic layer with successive 50-ml portions of water until the aqueous washings are neutral. Concentrate the organic solution under reduced pressure.

-

Final Distillation: Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-one (boiling point 66–68.5°C at 0.4 mm). The expected yield is 70–75%.[10]

Applications in Synthesis

This compound is a key intermediate for preparing various substituted cyclohexenones, which are common motifs in natural products and pharmaceutical compounds.

The Stork-Danheiser Kinetic Alkylation

A primary application is the regioselective alkylation at the C-6 position under kinetically controlled conditions.[5][6][7] This involves the formation of a specific lithium enolate followed by reaction with an electrophile, such as an alkyl halide.

Experimental Protocol (Example: 6-Methylation): [7]

-

Base Preparation: In a flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.27 eq) to diisopropylamine (B44863) (1.27 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, then cool to -78°C.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 30 minutes to ensure complete formation of the kinetic enolate.

-

Alkylation: Rapidly add methyl iodide (2.1 eq) to the enolate solution at -78°C.

-

Workup: After 5 minutes, remove the cooling bath and allow the mixture to warm to room temperature overnight. Quench the reaction with water.

-

Extraction and Purification: Separate the organic phase and extract the aqueous phase with diethyl ether. Combine the organic phases, wash with water and brine, and dry over magnesium sulfate.

-

Isolation: Remove the solvent via rotary evaporation and purify the product, 3-ethoxy-6-methyl-2-cyclohexen-1-one, by vacuum distillation. The expected yield is 91-93%.[7]

Synthesis of 2-Cyclohexenone

The compound can also be used to synthesize 2-cyclohexenone, another important synthetic precursor. This involves reduction with lithium aluminum hydride followed by hydrolysis and dehydration.[11]

Relevance in Drug Development

The cyclohexenone scaffold is present in numerous biologically active molecules. The ability to introduce substituents at specific positions using intermediates like this compound is of high value in medicinal chemistry. For instance, this methodology is foundational for constructing substituted cyclic systems that form the core of various therapeutic agents. A patent demonstrates the use of a related starting material, 3-ethoxy-6-methyl-2-cyclohexen-1-one, in a Grignard reaction to synthesize long-chain alcohols, showcasing its utility in building complex molecular architectures.[8]

Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, appropriate laboratory safety precautions should always be observed.

Table 3: Safety Information for this compound

| Hazard Information | Precautionary Measures | Reference(s) |

| GHS Classification | Some reports indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). | [12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [6] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended to be kept refrigerated and protected from heat. | [3][6] |

This guide provides essential technical information for the safe handling, synthesis, and application of this compound. Its versatility as a synthetic intermediate makes it a valuable compound for researchers in organic chemistry and drug discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-Ethoxy-2-cyclohexenone 99 5323-87-5 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 5323-87-5 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight of 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 3-Ethoxy-2-cyclohexen-1-one, a crucial parameter for professionals engaged in chemical synthesis, analysis, and pharmaceutical development. Understanding the precise molecular weight is fundamental for stoichiometric calculations, compound characterization, and ensuring the purity of active pharmaceutical ingredients.

Molecular Identity

-

Systematic Name: this compound

The chemical formula, C₈H₁₂O₂, indicates that a single molecule of this compound is composed of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights used for this calculation are:

The molecular weight is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

MW = (8 × 12.011) + (12 × 1.008) + (2 × 15.999) MW = 96.088 + 12.096 + 31.998 MW = 140.182 g/mol

This calculated value is consistent with figures published in chemical databases.[3][12] The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements (¹²C, ¹H, and ¹⁶O), is 140.083729621 Da.[12][13]

Data Presentation

The contribution of each element to the total molecular weight is summarized in the table below for clarity and easy reference.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₈H₁₂O₂ | 22 | 140.182 |

Workflow for Molecular Weight Determination

The logical workflow for calculating the molecular weight of a chemical compound is a foundational scientific protocol. The process involves identifying the molecular formula, determining the atomic weights of each constituent element, and summing these weights. This process is visualized in the following diagram.

Caption: Workflow for calculating the molecular weight of C₈H₁₂O₂.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. youtube.com [youtube.com]

- 12. Page loading... [guidechem.com]

- 13. PubChemLite - this compound (C8H12O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-cyclohexen-1-one is a valuable synthetic intermediate in organic chemistry.[1] Its unique structural features, particularly the enone system, make it a versatile building block for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, enabling accurate manipulation, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and a visualization of its synthetic utility.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 140.18 g/mol | [1][2][3][4][6] |

| Appearance | Clear colorless to yellow liquid | [3][8] |

| Boiling Point | 76-78 °C at 1 mmHg | [9] |

| 66-68.5 °C at 0.4 mmHg | [10] | |

| 115-121 °C at 11 mmHg | [10] | |

| Density | 0.963 g/mL at 25 °C | [9] |

| 1.04 g/mL | [1][11] | |

| Refractive Index (n_D) | 1.5020 to 1.5060 at 20°C | [8] |

| 1.5015 at 29°C | [10] | |

| 1.504 at 20°C | [9] | |

| Solubility | Slightly soluble in water | [1][12] |

| CAS Number | 5323-87-5 | [2][4][5][6][7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound is determined by vacuum distillation.

Procedure:

-

A sample of this compound is placed in a round-bottom flask suitable for distillation.

-

The flask is fitted with a distillation head, a condenser, and a receiving flask.

-

A vacuum pump is connected to the distillation apparatus to reduce the pressure.

-

The flask is heated gently in a heating mantle.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at the corresponding pressure. For example, a boiling point of 76-78 °C is observed at a pressure of 1 mmHg.[9]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.[3][13][14]

Procedure (using a graduated cylinder and balance):

-

An empty, dry graduated cylinder is weighed on an analytical balance.[13]

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer.

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.

-

A few drops of this compound are placed on the prism.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][4][6][8][15]

Procedure (Neat Liquid Sample):

-

A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][8]

-

The plates are mounted in a sample holder and placed in the beam path of the IR spectrometer.

-

The spectrum is recorded over the desired wavelength range (typically 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, notably the C=O and C=C stretching vibrations of the enone system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.[5][16][17][18]

Procedure for ¹H NMR:

-

A small amount of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[18]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

Synthetic Utility: The Stork-Danheiser Alkylation

This compound is a key substrate in the Stork-Danheiser kinetic alkylation, a powerful method for the regioselective alkylation of enones.[1][11] This reaction allows for the introduction of an alkyl group at the C-6 position, which is kinetically favored over the thermodynamically more stable C-2 position.

Caption: Stork-Danheiser kinetic alkylation of this compound.

References

- 1. This compound | 5323-87-5 [chemicalbook.com]

- 2. webassign.net [webassign.net]

- 3. chm.uri.edu [chm.uri.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. amherst.edu [amherst.edu]

- 7. This compound [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. homesciencetools.com [homesciencetools.com]

- 10. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound, 99% | Fisher Scientific [fishersci.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. Experimental Design [web.mit.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

3-Ethoxy-2-cyclohexen-1-one boiling point

An In-depth Technical Guide to 3-Ethoxy-2-cyclohexen-1-one

This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a specific focus on its boiling point. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for its synthesis and purification, summarizes its key quantitative data, and illustrates its synthetic utility.

Physicochemical Properties

This compound is a versatile chemical intermediate.[1][2] Its physical state can be a crystalline powder or a liquid, typically appearing as an off-white to peach or clear colorless to pale yellow substance.[3][4][5] It is slightly soluble in water.[1][3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Boiling Point | 76-78 °C / 1 mmHg | [1][3][5] |

| 66-68.5 °C / 0.4 mmHg | [6] | |

| 115-121 °C / 11 mmHg | [6] | |

| 76 °C / 0.7 mmHg | [7] | |

| Molecular Formula | C₈H₁₂O₂ | [3][8] |

| Molecular Weight | 140.18 g/mol | [3][8] |

| Density | 0.963 g/mL at 25 °C | [1][5] |

| 1.04 g/mL | [3][9] | |

| Refractive Index | n²⁹/D 1.5015 | [6] |

| n²⁰/D 1.504 | [5] | |

| 1.5030 - 1.505 | [3] | |

| Flash Point | 107 °C (224.6 °F) - closed cup | [5] |

| CAS Number | 5323-87-5 | [3][5][8] |

Experimental Protocols

Synthesis and Boiling Point Determination

The following protocol for the synthesis of this compound is adapted from a procedure published in Organic Syntheses.[6] The boiling point is determined during the final purification step by vacuum distillation.

Materials:

-

Dihydroresorcinol (0.472 mole)

-

p-Toluenesulfonic acid monohydrate (2.3 g)

-

Absolute ethanol (B145695) (250 ml)

-

Benzene (B151609) (900 ml)

-

10% aqueous sodium hydroxide (B78521) (saturated with sodium chloride)

-

Water

Procedure:

-

A solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is placed in a 2-liter flask fitted with a total-reflux, variable-take-off distillation head.

-

The mixture is heated to boiling, and the azeotrope of benzene, alcohol, and water is removed at a rate of approximately 100 ml per hour.

-

The distillation is continued for 6-8 hours until the temperature of the distilling vapor reaches 78°C.[6]

-

The remaining solution is cooled and washed with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

-

The organic solution is then washed with successive 50-ml portions of water until the aqueous washings are neutral.

-

The solution is concentrated under reduced pressure to remove the solvent.

-

The residual liquid is distilled under reduced pressure. The boiling point of the product, this compound, is recorded during this fractional distillation. The reported boiling points are 66–68.5°C at 0.4 mm pressure or 115–121°C at 11 mm pressure.[6]

Synthetic Applications

This compound serves as a key building block in organic synthesis. It is particularly useful for the preparation of 3-substituted 2-cyclohexenones through the addition of organometallic reagents followed by hydrolysis.[1][2] Furthermore, its reduction with lithium aluminum hydride leads to the formation of 2-cyclohexenone.[10] The Stork-Danheiser kinetic alkylation procedure, which utilizes this compound, has seen wide application in alicyclic synthesis.[1][2]

Logical Workflow for Synthesis

The following diagram illustrates the role of this compound as a synthetic intermediate.

References

- 1. This compound | 5323-87-5 [chemicalbook.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. 3-乙氧基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the density of 3-ethoxy-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document outlines its physical properties, standardized experimental protocols for density determination, and its application in synthetic pathways.

Quantitative Physicochemical Data

The density of a compound is a critical parameter in process development, formulation, and quality control. Below is a summary of the reported density for this compound.

| Property | Value | Conditions | Source |

| Density | 0.963 g/mL | 25 °C | [1] |

| Density | 1.04 g/mL | Not Specified | [2] |

Note: Variations in reported density values may arise from differences in experimental conditions and sample purity.

Experimental Protocol: Density Determination of this compound

The following protocol describes a standard method for accurately determining the density of a liquid or low-melting solid compound like this compound using a pycnometer, a specialized flask for measuring density.

2.1. Materials and Equipment

-

This compound (high purity)

-

Pycnometer (Gay-Lussac type, calibrated)

-

Analytical balance (readability to ±0.0001 g)

-

Thermometer (calibrated, accuracy ±0.1 °C)

-

Water bath with temperature control

-

Distilled, deionized water

-

Acetone (B3395972) (analytical grade)

-

Lint-free wipes

2.2. Procedure

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent like acetone and dry it completely.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer on the analytical balance and record the mass (m₀).

-

Calibration with Water: Fill the pycnometer with distilled, deionized water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25.0 °C) for at least 30 minutes to allow the contents to reach thermal equilibrium.

-

Mass of Pycnometer with Water: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it. Record the mass (m₁).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

-

Temperature Equilibration of Sample: Repeat the temperature equilibration process as in step 4.

-

Mass of Pycnometer with Sample: Dry the exterior of the pycnometer and weigh it. Record the mass (m₂).

2.3. Calculation of Density

The density of the sample (ρₛ) is calculated using the following formula:

ρₛ = ( (m₂ - m₀) / (m₁ - m₀) ) * ρw

Where:

-

m₀ = mass of the empty pycnometer

-

m₁ = mass of the pycnometer filled with water

-

m₂ = mass of the pycnometer filled with the sample

-

ρw = the known density of water at the experimental temperature (e.g., 0.997047 g/mL at 25 °C)

Application in Synthetic Chemistry: The Stork-Danheiser Alkylation

This compound is a valuable precursor in the synthesis of substituted cyclohexenones. One of its notable applications is in the Stork-Danheiser kinetic alkylation, which allows for regioselective alkylation at the 6-position.[1][2]

The following diagram illustrates the generalized workflow for this reaction.

Caption: Stork-Danheiser Alkylation Workflow.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 3-ethoxy-2-cyclohexen-1-one. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for molecular structure elucidation and characterization. Included are detailed tables of ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for data acquisition, and a visualization of the general NMR workflow.

Data Presentation: Tabulated NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. These values have been compiled from various spectral databases and are presented in a structured format for ease of comparison and analysis.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-2 | ~5.3 | s | - | 1H |

| H-4 | ~2.4 | t | ~6.0 | 2H |

| H-5 | ~1.9 | m | - | 2H |

| H-6 | ~2.3 | t | ~6.0 | 2H |

| -OCH₂CH₃ | ~3.8 | q | ~7.0 | 2H |

| -OCH₂CH₃ | ~1.3 | t | ~7.0 | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 (C=O) | ~198 |

| C-2 (=CH) | ~103 |

| C-3 (=C-O) | ~175 |

| C-4 (-CH₂-) | ~37 |

| C-5 (-CH₂-) | ~22 |

| C-6 (-CH₂-) | ~29 |

| -OC H₂CH₃ | ~64 |

| -OCH₂C H₃ | ~14 |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following sections detail the recommended methodologies for preparing samples and acquiring ¹H and ¹³C NMR spectra for organic compounds such as this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration : For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle agitation can aid in dissolution.

-

Transfer : Filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Spectroscopy:

-

Experiment : A standard one-pulse ¹H experiment.

-

Acquisition Parameters :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy:

-

Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters :

-

Pulse Angle : 30 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Processing :

-

Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase the spectrum.

-

Calibrate the chemical shift scale.

-

Visualization of NMR Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR spectral data for an organic compound.

Caption: General workflow for NMR data acquisition and analysis.

3-Ethoxy-2-cyclohexen-1-one IR spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Ethoxy-2-cyclohexen-1-one

Introduction

This compound (CAS No: 5323-87-5, Molecular Formula: C₈H₁₂O₂) is a key organic intermediate belonging to the class of α,β-unsaturated ketones, specifically a β-alkoxy enone.[1][2][3] Its structure, featuring a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an enol ether, makes it a valuable synthon in organic synthesis.[3] Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of this compound, providing direct information about its key functional groups. This guide provides a detailed overview of the IR spectral characteristics of this compound, experimental protocols for its analysis, and a visualization of the underlying molecular vibrations.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C), along with the influence of the ethoxy group, results in a unique spectral fingerprint. The quantitative data from reference spectra are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2980, ~2940, ~2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1650 | C=O Stretch (conjugated ketone) | α,β-Unsaturated Ketone | Strong |

| ~1605 | C=C Stretch (conjugated alkene) | Enone System | Strong |

| ~1220 | C-O Stretch (asymmetric) | Vinyl Ether (C=C-O-C) | Strong |

| ~1040 | C-O Stretch (symmetric) | Ether | Strong |

Note: The exact peak positions can vary slightly depending on the sample state (e.g., neat, solution) and the specific instrumentation used.[4]

Experimental Protocols

The acquisition of a high-quality IR spectrum requires careful sample preparation and instrument setup. Below are both a historical method and a generalized modern protocol.

Reference Spectrum Protocol (Coblentz Society)

The reference spectrum available in the NIST Chemistry WebBook was obtained using a traditional dispersive instrument.[4]

-

Sample Preparation : The compound was prepared as a 10% solution in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and a 10% solution in carbon disulfide (CS₂) for the 1330-450 cm⁻¹ region.[4]

-

Instrumentation : A DOW KBr foreprism-grating dispersive spectrometer was used.[4]

-

Data Acquisition : The spectrum was acquired via transmission through a 0.010-0.011 cm path length cell.[4]

-

Data Processing : The final spectrum was digitized from a hard copy.[4] It is noted that spectral contamination from CCl₄ is present around 1550 cm⁻¹.[4]

Generalized Modern FTIR Protocol (Attenuated Total Reflectance - ATR)

For routine analysis in a modern laboratory, FTIR spectroscopy using an ATR accessory is common due to its speed and minimal sample preparation.

-

Instrument Setup :

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory (typically with a diamond or zinc selenide (B1212193) crystal) is clean and properly installed.

-

-

Background Scan :

-

With the clean, empty ATR crystal, perform a background scan. This collects the IR spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

-

Sample Scan :

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range : 4000-400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Cleaning :

-

After the scan, the instrument software automatically performs the background subtraction.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

-

Visualized Workflows and Molecular Structure

Diagrams created using Graphviz provide a clear representation of the experimental workflow and the relationship between molecular structure and spectral features.

Caption: General workflow for acquiring an IR spectrum.

Caption: Core molecular vibrations and their IR frequencies.

References

An In-depth Technical Guide to 3-Ethoxycyclohex-2-en-1-one: Synthesis, Reactions, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxycyclohex-2-en-1-one, with the IUPAC name 3-ethoxycyclohex-2-en-1-one , is a versatile cyclic enol ether that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the electron-rich double bond and the ketone functionality, allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of 3-ethoxycyclohex-2-en-1-one in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-ethoxycyclohex-2-en-1-one is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 3-ethoxycyclohex-2-en-1-one | [1] |

| CAS Number | 5323-87-5 | [1] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 76-78 °C at 1 mmHg | [2] |

| Density | 0.963 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.504 | [2] |

| Solubility | Slightly soluble in water | [2] |

Synthesis of 3-Ethoxycyclohex-2-en-1-one

A well-established and reliable method for the synthesis of 3-ethoxycyclohex-2-en-1-one involves the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) (dihydroresorcinol) with ethanol (B145695). The following is a detailed experimental protocol adapted from Organic Syntheses.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

Materials:

-

1,3-Cyclohexanedione (Dihydroresorcinol)

-

Absolute Ethanol

-

p-Toluenesulfonic acid monohydrate

-

10% aqueous Sodium Hydroxide (B78521) solution

-

Saturated aqueous Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a 2-liter round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione (1.0 mole), absolute ethanol (2.5 moles), p-toluenesulfonic acid monohydrate (0.05 moles), and benzene (1 L).

-

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 6-8 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with four 200 mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride.

-

Wash the organic layer with successive 100 mL portions of water until the aqueous washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-ethoxycyclohex-2-en-1-one as a colorless to pale yellow liquid.

References

The Genesis and Synthetic Evolution of 3-Ethoxy-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 3-Ethoxy-2-cyclohexen-1-one, a versatile intermediate in organic synthesis. The document details its historical synthesis, key chemical properties, and significant applications, particularly its role as a precursor in the construction of complex cyclic systems. Experimental protocols for its preparation and subsequent transformations are provided, alongside visualizations of key synthetic pathways. This guide serves as a comprehensive resource for researchers leveraging this important chemical building block.

Introduction and Historical Context

This compound, a valuable β-alkoxy-α,β-unsaturated ketone, has a rich history as a key intermediate in organic synthesis. Its utility lies in its bifunctional nature, allowing for a variety of transformations at both the enone and enol ether moieties. The development of synthetic routes to this compound has been pivotal for the advancement of methodologies aimed at constructing substituted cyclohexenone rings, which are core structures in numerous natural products and pharmaceutically active compounds.

The foundational work on the synthesis of 3-alkoxy-2-cyclohexenones was laid out by R. L. Frank and H. K. Hall, Jr. in their 1950 publication in the Journal of the American Chemical Society . Their research detailed a general and efficient method for the preparation of these compounds from 1,3-cyclohexanedione (B196179) (dihydroresorcinol). This acid-catalyzed reaction with an alcohol in the presence of an azeotroping agent to remove water proved to be a robust method and remains a cornerstone for the synthesis of these valuable intermediates.

Subsequent work, notably the procedure detailed in Organic Syntheses by Gannon and House, further refined and popularized this method, making this compound readily accessible to the broader chemical community. This accessibility has spurred its use in a variety of synthetic strategies, most notably in the Stork-Danheiser kinetic alkylation , which allows for regioselective alkylation at the C-6 position.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound have been well-characterized. This data is crucial for its identification and for monitoring reactions in which it is a reactant or product.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [2][3] |

| CAS Number | 5323-87-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 76-78 °C at 1 mmHg | [4] |

| Density | 0.963 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.504 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| Infrared (IR) | Neat: 1650 cm⁻¹ (C=O, conjugated), 1600 cm⁻¹ (C=C) | |

| ¹H NMR (CDCl₃) | δ 5.34 (s, 1H, =CH), 3.91 (q, 2H, OCH₂), 2.41 (t, 2H, CH₂), 2.31 (t, 2H, CH₂), 1.98 (quint, 2H, CH₂), 1.37 (t, 3H, CH₃) | |

| ¹³C NMR (CDCl₃) | δ 199.5 (C=O), 176.7 (C-OEt), 102.5 (=CH), 64.2 (OCH₂), 36.8 (CH₂), 29.3 (CH₂), 21.9 (CH₂), 14.3 (CH₃) | |

| Mass Spectrometry (MS) | m/z (%): 140 (M⁺, 35), 112 (40), 97 (100), 69 (85) | [2] |

Key Synthetic Methodologies

The preparation of this compound is most commonly achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione with ethanol (B145695). This and other notable methods are detailed below.

Acid-Catalyzed Enol Etherification of 1,3-Cyclohexanedione

This is the most widely employed and efficient method for the synthesis of this compound. The reaction involves the treatment of 1,3-cyclohexanedione with ethanol in a solvent that allows for the azeotropic removal of water, typically benzene (B151609) or toluene, with a catalytic amount of a strong acid such as p-toluenesulfonic acid.

-

Apparatus: A 2-liter round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

-

Reagents:

-

1,3-Cyclohexanedione (Dihydroresorcinol): 112.1 g (1.0 mol)

-

Ethanol (absolute): 500 mL

-

Benzene: 800 mL

-

p-Toluenesulfonic acid monohydrate: 4.0 g

-

-

Procedure:

-

To the flask, add 1,3-cyclohexanedione, ethanol, benzene, and p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene and ethanol.

-

Continue refluxing until no more water is collected (approximately 6-8 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) and then with brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil (yields typically range from 70-85%).

-

Diagram 1: Synthesis of this compound

Caption: Acid-catalyzed synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile building block primarily used for the construction of more complex cyclic molecules. Its reactivity is dominated by the enone system and the enol ether functionality.

Synthesis of 3-Substituted-2-cyclohexen-1-ones

One of the most common applications is the reaction with organometallic reagents, such as Grignard reagents or organolithiums. These reagents add to the carbonyl group, and subsequent acidic workup leads to the elimination of ethanol and the formation of a 3-substituted-2-cyclohexen-1-one.

Diagram 2: Synthesis of 3-Alkyl-2-cyclohexen-1-one

References

An In-depth Technical Guide to the Key Chemical Properties of 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Ethoxy-2-cyclohexen-1-one. The information is presented to support its application in research, particularly in the fields of organic synthesis and drug development.

Core Chemical and Physical Properties

This compound is a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Ethoxycyclohex-2-enone, 2-Cyclohexen-1-one, 3-ethoxy- |

| CAS Number | 5323-87-5 |

| Molecular Formula | C₈H₁₂O₂[1] |

| Molecular Weight | 140.18 g/mol [1] |

| Canonical SMILES | CCOC1=CC(=O)CCC1 |

| InChI | InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 |

| InChIKey | JWCFJPLIRVYENQ-UHFFFAOYSA-N |

| Physical Property | Value | Reference |

| Appearance | Colorless to light orange/yellow clear liquid | TCI Chemicals |

| Boiling Point | 76-78 °C at 1 mmHg | [2] |

| Density | 0.963 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5015 | Organic Syntheses |

| Flash Point | 107 °C (224.6 °F) | Sigma-Aldrich |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its methylated analog, which provides valuable structural insight.

¹H NMR Spectral Data of 3-Ethoxy-2-methyl-2-cyclohexen-1-one (200MHz, CDCl₃) [3]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Number of Protons | Assignment |

| 1.32 | triplet | 7.00 | 3H | -OCH₂CH ₃ |

| 1.67 | triplet | 1.49 | 3H | -C(CH ₃)= |

| 1.94 | quintet | 6.33 | 2H | -CH₂CH ₂CH₂- |

| 2.31 | triplet | 6.62 | 2H | =C-CH ₂- |

| 2.51 | triplet of doublets | 6.12, 1.44 | 2H | -C(=O)CH ₂- |

| 4.03 | quartet | 7.00 | 2H | -OCH ₂CH₃ |

¹³C NMR Spectral Data of 3-Ethoxy-2-methyl-2-cyclohexen-1-one (50MHz, CDCl₃) [3]

| Chemical Shift (δ) / ppm | Assignment |

| 7.4 | -C(C H₃)= |

| 15.4 | -OCH₂C H₃ |

| 21.1 | -CH₂C H₂CH₂- |

| 25.4 | -C(=O)C H₂- |

| 36.4 | =C-C H₂- |

| 63.5 | -OC H₂CH₃ |

| 115.1 | =C (CH₃)- |

| 171.4 | -O-C = |

| 198.9 | C =O |

IR Spectral Data

-

C=O stretch: ~1650-1680 cm⁻¹ (conjugated ketone)

-

C=C stretch: ~1600-1650 cm⁻¹

-

C-O-C stretch: ~1050-1250 cm⁻¹

-

C-H stretches: ~2850-3000 cm⁻¹

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Dihydroresorcinol (1,3-Cyclohexanedione)

-

Absolute ethanol (B145695)

-

Benzene

-

p-Toluenesulfonic acid monohydrate

-

10% aqueous sodium hydroxide (B78521)

-

Sodium chloride

Procedure:

-

In a 2-liter flask equipped with a distillation head, dissolve 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.

-

Heat the mixture to boiling and remove the benzene-ethanol-water azeotrope at a rate of approximately 100 ml per hour.

-

Continue distillation until the vapor temperature reaches 78 °C.

-

Stop the distillation and wash the remaining solution with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

-

Wash the organic solution with successive 50-ml portions of water until the aqueous washings are neutral.

-

Concentrate the organic solution under reduced pressure.

-

Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-one.

Caption: Synthesis workflow for this compound.

Stork-Danheiser Kinetic Alkylation of this compound

This protocol details a key reaction of this compound, demonstrating its utility in forming C-C bonds at the 6-position. This procedure is adapted from a method described for a similar substrate.

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium in hexane (B92381)

-

This compound

-

Methyl iodide

Procedure:

-

In a dry, nitrogen-flushed, three-necked flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium in hexane to a solution of diisopropylamine in anhydrous THF at 0 °C.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the kinetic enolate.

-

Rapidly add methyl iodide to the enolate solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation.

Caption: Stork-Danheiser kinetic alkylation of this compound.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its enone system.

-

Alkylation: As detailed in the Stork-Danheiser protocol, it undergoes regioselective alkylation at the C-6 position via its kinetic enolate. This is a powerful method for introducing substituents at the α'-position.[2]

-

1,2-Addition: Grignard reagents and other hard nucleophiles preferentially attack the carbonyl carbon in a 1,2-addition fashion.

-

1,4-Conjugate Addition: Soft nucleophiles, such as organocuprates, favor 1,4-conjugate addition to the β-carbon of the enone system.

-

Synthesis of Substituted Cyclohexenones: The ethoxy group can be hydrolyzed under acidic conditions, providing a route to various 3-substituted 2-cyclohexen-1-ones after reaction with organometallic reagents.[2]

Caption: Key reactivity pathways of this compound.

References

- 1. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5323-87-5 [chemicalbook.com]

- 3. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]

- 4. This compound [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility of 3-Ethoxy-2-cyclohexen-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-ethoxy-2-cyclohexen-1-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this data in their own laboratory settings. The protocols described herein are established methods for solubility determination of organic compounds and are directly applicable to the target compound. This guide includes detailed experimental procedures, a template for data presentation, and a visual representation of the experimental workflow.

Introduction to the Solubility of this compound

This compound is a key intermediate in organic synthesis, particularly in the preparation of 3-alkyl or aryl-2-cyclohexen-1-ones through the addition of organometallic reagents and subsequent hydrolysis. Its utility in the Stork-Danheiser kinetic alkylation procedure has made it a valuable compound in alicyclic synthesis. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.

While it is known to be slightly soluble in water, comprehensive quantitative data regarding its solubility in common organic solvents is not widely published.[1][2][3][4][5][6] The principle of "like dissolves like" suggests that this compound, a moderately polar organic molecule, will exhibit appreciable solubility in a range of organic solvents.[7] This guide provides the experimental framework to quantify this solubility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Example: Acetone | 25 | Shake-Flask/Gravimetric | ||

| Example: Ethanol | 25 | Shake-Flask/Gravimetric | ||

| Example: Toluene | 25 | Shake-Flask/Gravimetric | ||

| Example: Dichloromethane | 25 | Shake-Flask/Gravimetric | ||

| Example: Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||

| Example: Hexane | 25 | Shake-Flask/Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1][8]

Shake-Flask Method for Quantitative Solubility Determination

This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[1][9]

-

Equilibration: Seal the vials tightly and place them in a thermostatic bath on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[9] It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment.[1]

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid at the bottom.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial to remove any remaining microscopic solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Gravimetric Method for Solubility Determination

Materials and Equipment:

-

Same as the shake-flask method, excluding the analytical instrument.

-

Evaporating dish or pre-weighed watch glass.

-

Oven or vacuum oven.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution and withdraw a known volume of the clear supernatant.

-

Weighing the Solution: Transfer the known volume of the filtered saturated solution into a pre-weighed evaporating dish and record the total weight.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.[6]

-

Final Weighing: Allow the evaporating dish to cool in a desiccator and then weigh it again. The difference between this final weight and the initial weight of the empty dish is the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated from the mass of the dissolved solute and the initial volume of the solution withdrawn.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary protocols to determine this crucial physical property. The shake-flask method, coupled with either gravimetric or instrumental analysis, offers a reliable and accurate means of generating high-quality solubility data. The systematic application of these methodologies will enable better process control, formulation design, and a deeper understanding of the chemical behavior of this important synthetic intermediate.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Commercial Availability and Synthetic Utility of 3-Ethoxy-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Ethoxy-2-cyclohexen-1-one, a versatile intermediate in organic synthesis. The guide details supplier information, physical and chemical properties, and key synthetic protocols, including its preparation and a significant application in C-C bond formation.

Commercial Availability

This compound is readily available from several major chemical suppliers. The typical purity offered is ≥98%. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number(s) | Purity | Quantity | Price (USD) | Lead Time |

| Thermo Scientific Chemicals (Fisher Scientific) | AC117880250, AAA1422409, 117881000 | 99% | 10 g, 100 g | $57.50 - $275.00 | Varies |

| Sigma-Aldrich | E4453 | 99% | 10 g, 25 g | Contact for price | Varies |

| TCI Chemicals | E0384 | >98.0% (GC) | 25 mL, 500 mL | Contact for price | In-stock items ship in 1-2 business days; items from Japan ship within 2 weeks. |

| UTECH Products | - | Min 98.0% (GC) | 5 mL | $65.93 | Varies |

| ChemicalBook | - | 99% - 99.5% min | g to kg | Varies | Varies |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5323-87-5 | [NIST] |

| Molecular Formula | C₈H₁₂O₂ | [NIST] |

| Molecular Weight | 140.18 g/mol | [NIST] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 76-78 °C at 1 mmHg | [Sigma-Aldrich] |

| Density | 0.963 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.504 | [Sigma-Aldrich] |

Synthesis of this compound

A well-established protocol for the synthesis of this compound involves the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) with ethanol (B145695).[1]

Experimental Protocol

Materials:

-

1,3-Cyclohexanedione

-

Ethanol (absolute)

-

p-Toluenesulfonic acid monohydrate

-

10% Sodium hydroxide (B78521) solution (saturated with sodium chloride)

-

Water

Procedure: [1]

-

A solution of 1,3-cyclohexanedione (0.472 mole), p-toluenesulfonic acid monohydrate (2.3 g), and absolute ethanol (250 mL) in benzene (900 mL) is prepared in a 2-L flask fitted with a distillation head.

-

The mixture is heated to boiling, and the benzene-ethanol-water azeotrope is removed by distillation.

-

Distillation is continued until the temperature of the vapor reaches 78 °C.

-

The remaining solution is cooled and washed with four 100-mL portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

-

The organic layer is then washed with 50-mL portions of water until the washings are neutral.

-

The organic solution is concentrated under reduced pressure.

-

The residue is distilled under reduced pressure to yield this compound.

Application in Stork-Danheiser Alkylation

This compound is a key substrate in the Stork-Danheiser kinetic alkylation, which allows for the regioselective alkylation at the C-6 position. This method is widely used in the synthesis of complex alicyclic structures.

Experimental Protocol for 6-Methylation

Materials: [2]

-

n-Butyllithium in hexane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Methyl iodide

-

Water

-

Diethyl ether

-

Brine

Procedure: [2]

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.

-

A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C.

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

Methyl iodide is then rapidly added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic phase is separated.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic phases are washed with water and brine, then dried over magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the product is purified by vacuum distillation.

Relevance in Drug Development

While this compound is a valuable building block in organic synthesis, its direct involvement in specific signaling pathways for drug development is not extensively documented in publicly available literature. Its primary utility for drug development professionals lies in its role as a versatile precursor for the synthesis of more complex molecular architectures. The ability to introduce substituents regioselectively via methods like the Stork-Danheiser alkylation makes it a powerful tool in the construction of novel carbocyclic scaffolds, which are prevalent in many biologically active compounds. Therefore, its importance is rooted in the enabling of synthetic routes to potential therapeutic agents rather than direct interaction with biological targets.

References

Methodological & Application

Application Note: Synthesis of 3-Ethoxy-2-cyclohexen-1-one from Dihydroresorcinol

Introduction

3-Ethoxy-2-cyclohexen-1-one is a valuable intermediate in organic synthesis, particularly in the construction of various cyclohexenone derivatives.[1][2] This application note provides a detailed protocol for the synthesis of this compound from dihydroresorcinol (also known as 1,3-cyclohexanedione) via an acid-catalyzed O-alkylation with ethanol (B145695). The procedure is based on a well-established method that offers high yields and purity.[1]

Reaction Scheme

The synthesis proceeds via the enol form of dihydroresorcinol, which undergoes an acid-catalyzed reaction with ethanol to form the corresponding ethyl enol ether. The removal of water drives the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Dihydroresorcinol (0.472 mole) | [1] |

| Reagent | Absolute Ethanol (250 ml) | [1] |

| Catalyst | p-Toluenesulfonic acid monohydrate (2.3 g) | [1] |

| Solvent | Benzene (900 ml) | [1] |

| Reaction Time | 6–8 hours | [1] |

| Product Yield | 46.6–49.9 g (70–75%) | [1] |

| Boiling Point | 66–68.5°C / 0.4 mm Hg or 115–121°C / 11 mm Hg | [1] |

| Refractive Index (n²⁹D) | 1.5015 | [1] |

| UV Absorption (λmax in ethanol) | 250 mμ (ε = 17,200) | [1] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

Dihydroresorcinol (53 g, 0.472 mole)

-

Absolute ethanol (250 ml)

-

Benzene (900 ml)

-

p-Toluenesulfonic acid monohydrate (2.3 g)

-

10% aqueous sodium hydroxide (B78521) solution, saturated with sodium chloride

-

Water

-

2-liter flask

-

Total-reflux, variable-take-off distillation head

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, 250 ml of absolute ethanol, and 900 ml of benzene.

-

Azeotropic Distillation: Heat the mixture to boiling. Remove the azeotrope of benzene, ethanol, and water at a rate of approximately 100 ml per hour. Continue the distillation until the temperature of the distilling vapor reaches 78°C.[1] This step typically takes 6–8 hours.

-

Workup - Base Wash: Once the distillation is complete, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it with four 100-ml portions of 10% aqueous sodium hydroxide solution that has been saturated with sodium chloride.

-

Workup - Water Wash: Subsequently, wash the organic layer with successive 50-ml portions of water until the aqueous washings are neutral.

-

Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the benzene.

-

Purification: Purify the residual liquid by vacuum distillation. Collect the fraction boiling at 66–68.5°C/0.4 mm Hg or 115–121°C/11 mm Hg.[1] The yield of 3-ethoxy-2-cyclohexenone is typically between 46.6–49.9 g (70–75%).

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Components

References

Application Notes and Protocols: Stork-Danheiser Alkylation using 3-Ethoxy-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork-Danheiser alkylation is a powerful and widely utilized method in organic synthesis for the regioselective alkylation of cyclic β-dicarbonyl compounds. This reaction takes advantage of the kinetic deprotonation of vinylogous esters to form a specific enolate, which can then react with various electrophiles. The use of 3-ethoxy-2-cyclohexen-1-one as the substrate is particularly advantageous for the synthesis of 4-substituted cyclohexenones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][2]

The key principle of the Stork-Danheiser alkylation lies in the formation of the kinetic enolate at the C-6 position of the 3-alkoxy-2-cyclohexenone ring system.[1][3] This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting kinetic enolate is a potent nucleophile that readily undergoes alkylation with a variety of alkylating agents. Subsequent hydrolysis of the enol ether moiety furnishes the corresponding 4-alkyl-2-cyclohexenone. This method offers a high degree of regiocontrol, avoiding the mixture of products often obtained from the alkylation of the corresponding dione.

Reaction Mechanism